molecular formula C10H9F3N6OS B4532352 1-[[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl]-3-(1,3,4-thiadiazol-2-yl)urea

1-[[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl]-3-(1,3,4-thiadiazol-2-yl)urea

Cat. No.: B4532352
M. Wt: 318.28 g/mol
InChI Key: VNGZNOKSBNGVOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl]-3-(1,3,4-thiadiazol-2-yl)urea is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl]-3-(1,3,4-thiadiazol-2-yl)urea typically involves multiple steps, starting with the preparation of the pyrimidine and thiadiazole precursors. The pyrimidine ring can be synthesized through a series of condensation reactions involving appropriate aldehydes and amines. The thiadiazole ring is often prepared via cyclization reactions involving thiosemicarbazides and carbon disulfide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-[[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl]-3-(1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the pyrimidine or thiadiazole rings.

    Substitution: The trifluoromethyl group or other substituents can be replaced with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like amines or halides.

Scientific Research Applications

1-[[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl]-3-(1,3,4-thiadiazol-2-yl)urea has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl]-3-(1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl]-3-(1,3,4-thiadiazol-2-yl)amine
  • 1-[[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl]-3-(1,3,4-thiadiazol-2-yl)thioether

Uniqueness

1-[[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl]-3-(1,3,4-thiadiazol-2-yl)urea is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl]-3-(1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N6OS/c1-5-2-6(10(11,12)13)17-7(16-5)3-14-8(20)18-9-19-15-4-21-9/h2,4H,3H2,1H3,(H2,14,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGZNOKSBNGVOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)NC2=NN=CS2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl]-3-(1,3,4-thiadiazol-2-yl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl]-3-(1,3,4-thiadiazol-2-yl)urea
Reactant of Route 3
Reactant of Route 3
1-[[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl]-3-(1,3,4-thiadiazol-2-yl)urea
Reactant of Route 4
Reactant of Route 4
1-[[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl]-3-(1,3,4-thiadiazol-2-yl)urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-[[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl]-3-(1,3,4-thiadiazol-2-yl)urea
Reactant of Route 6
Reactant of Route 6
1-[[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl]-3-(1,3,4-thiadiazol-2-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.